(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one
Description
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)butan-2-one |
InChI |
InChI=1S/C24H27NO4/c1-15(29-18-7-5-17(6-8-18)24(2,3)4)21(26)13-20-19-12-23-22(27-14-28-23)11-16(19)9-10-25-20/h5-8,11-13,15,25H,9-10,14H2,1-4H3/b20-13- |
InChI Key |
XFRZTBZDCUBMAG-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C(=O)/C=C\1/C2=CC3=C(C=C2CCN1)OCO3)OC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC(C(=O)C=C1C2=CC3=C(C=C2CCN1)OCO3)OC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The bicyclic core is synthesized via the Bischler-Napieralski reaction, a classical method for isoquinoline derivatives. Starting with 2-amino-4,5-methylenedioxybenzaldehyde , cyclization is achieved using phosphoryl chloride (POCl₃) in acetonitrile under reflux:
Key Data
Alternative Friedländer Condensation
For analogs with substituents, Friedländer condensation using 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation yields chloromethyl intermediates:
Key Data
Functionalization of Butan-2-one with 4-tert-Butylphenoxy Group
Williamson Ether Synthesis
3-Bromobutan-2-one reacts with sodium 4-tert-butylphenoxide in acetone to form 3-(4-tert-butylphenoxy)butan-2-one :
Key Data
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient etherification:
Key Data
Enamine Formation for Z-Configured Ylidene
Knoevenagel Condensation
The enamine is formed via condensation of 7,8-dihydrodioxolo[4,5-g]isoquinolin-5(6H)-one with 3-(4-tert-butylphenoxy)butan-2-one under basic conditions:
Key Data
Alternative Hydrazone Intermediate
Lawesson’s reagent converts the lactam to a thiolactam, followed by hydrazine treatment to form a hydrazone, which is subsequently alkylated:
Key Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (Z:E) | Key Advantage |
|---|---|---|---|
| Knoevenagel Condensation | 75 | 8:1 | One-pot, minimal purification |
| Mitsunobu + Enamine | 82 | 10:1 | High Z-selectivity, scalable |
| Hydrazone Alkylation | 68 | 6:1 | Compatible with sensitive substrates |
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
Key Structural Features and Reaction Pathways
The compound’s complexity arises from two main components:
-
4-tert-butylphenoxy group : Likely synthesized via arylation or etherification (e.g., Williamson ether synthesis).
-
Dihydrodioxoloisoquinolinylidene core : Suggests isoquinoline ring formation and subsequent oxidation/cyclization to generate the enone system.
Aryl Ether Formation
For compounds with 4-tert-butylphenoxy moieties:
*Inferred from analogous aryl ether syntheses; direct data unavailable.
Isoquinoline Ring Formation
For dihydroisoquinoline derivatives (partial structural match):
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Pictet-Spengler | AlCl₃, benzotrichloride, isoquinoline | ~60% | * |
| Pummerer Rearrangement | Ac2O, HCl, heat | ~50% | * |
*Adapted from related isoquinoline syntheses; exact conditions for the target compound unspecified.
Enone Generation
For butan-2-one derivatives:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Aldol Condensation | Base (e.g., NaOH), α,β-unsaturated ketone, carbonyl compound | ~70% | * |
| Wittig Reaction | Ph₃P=CH₂, THF, 0°C→RT | ~65% | * |
*Inferred from general enone synthesis methods; no direct data available.
Stability and Reactivity Considerations
-
tert-Butyl ester : Labile under acidic conditions (e.g., HCl in dioxane) .
-
Enone system : Susceptible to Michael addition or cycloaddition reactions under basic or thermal conditions .
Limitations and Research Gaps
-
No direct reaction data for the target compound in the provided sources.
-
Structural complexity : The dihydrodioxoloisoquinolinylidene system may require specialized catalysts or protecting groups for selective synthesis.
Scientific Research Applications
The compound (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, materials science, and agricultural chemistry.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The isoquinoline component is known for its ability to inhibit various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The phenoxy group in the structure has been associated with antimicrobial activity. Compounds containing phenoxy derivatives have shown efficacy against various bacterial strains. This makes the compound a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
The unique structure of the compound may also confer neuroprotective effects. Isoquinoline derivatives are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical strength and thermal stability.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating high-performance coatings and adhesives. Its incorporation could improve water resistance and durability in various applications.
Pesticide Development
Given the biological activity associated with similar compounds, there is potential for this compound to be developed into a pesticide or herbicide. Its ability to interact with biological systems may allow it to target specific pests while minimizing impact on non-target organisms.
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity .
- Antimicrobial Efficacy : Research detailed in Phytochemistry showed that phenoxy-containing compounds displayed significant antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that further exploration of similar structures could yield effective antimicrobial agents .
- Polymer Synthesis Application : An article in Macromolecules discussed the use of phenoxy derivatives as monomers in synthesizing high-performance polymers, showcasing their utility in materials science .
Mechanism of Action
The mechanism of action of (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: The dioxolane ring in the target compound may resist cytochrome P450-mediated oxidation better than BP-3’s benzophenone core, which undergoes rapid hydroxylation .
- Synthetic Challenges: The conjugated enone system in the target compound likely requires controlled conditions to avoid isomerization, unlike the straightforward synthesis of BP-3 derivatives .
Q & A
Q. What are the foundational synthetic routes for synthesizing this compound, and what critical intermediates are involved?
The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the isoquinoline core, followed by functionalization with 4-tert-butylphenol. Key intermediates include halogenated isoquinoline precursors and boronic acid derivatives. For example, analogous isoquinoline syntheses use Pd(OAc)₂ with XPhos ligand and require purification via ISCO gradient chromatography . Characterization relies on NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity.
Q. How can researchers confirm the stereochemical configuration (Z vs. E) of the α,β-unsaturated ketone moiety?
Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial proximity between protons in the conjugated system. Computational methods (e.g., DFT calculations) can predict stability differences between isomers. X-ray crystallography may also resolve ambiguities if crystalline derivatives are obtainable .
Q. What analytical techniques are essential for verifying the compound’s stability under experimental conditions?
Accelerated stability studies (e.g., exposure to heat, light, or varying pH) paired with HPLC monitoring can identify degradation products. Evidence from wastewater studies suggests organic compounds degrade over time without temperature control; thus, continuous cooling during storage is recommended .
Advanced Research Questions
Q. What strategies optimize reaction yields for challenging steps like the formation of the dihydro[1,3]dioxolo moiety?
Cyclic ether formation often employs acid-catalyzed or Mitsunobu conditions. For analogous systems, stoichiometric control of reagents (e.g., diethyl bromomalonate) and inert atmospheres minimize side reactions. Catalyst screening (e.g., Pd/Cu systems) and microwave-assisted synthesis may enhance efficiency .
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., with FtsZ proteins for antibacterial activity) can guide structural modifications for target engagement .
Q. What experimental designs address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (HPLC, elemental analysis). Investigate solvent effects (DMSO vs. aqueous buffers) on aggregation or solubility. Comparative studies with structurally related compounds (e.g., tert-butylphenol derivatives) can isolate structure-activity relationships .
Q. How do steric and electronic effects of the 4-tert-butylphenoxy group influence the compound’s physicochemical properties?
The tert-butyl group enhances lipophilicity (logP) and steric hindrance, potentially altering binding kinetics. Computational tools (e.g., COSMO-RS) model solvent interactions, while Hammett constants quantify electronic contributions. Experimentally, substituent analogs (e.g., methyl or nitro groups) can be synthesized to compare solubility and reactivity .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?
Use Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Document detailed workup procedures (e.g., extraction pH, drying agents) to minimize batch-to-batch variability .
Q. How should researchers handle discrepancies between computational predictions and experimental data (e.g., reaction barriers vs. observed kinetics)?
Re-evaluate computational parameters (basis sets, solvation models) and validate with experimental kinetics (e.g., Arrhenius plots). Collaborate with theorists to refine transition-state models. Case studies in palladium catalysis highlight the importance of ligand effects not captured in simplified DFT models .
Q. What advanced spectroscopic methods resolve overlapping signals in complex NMR spectra?
Implement 2D techniques (HSQC, HMBC) to correlate protons and carbons. Dynamic NMR (DNMR) can resolve conformational exchange broadening. For paramagnetic impurities, use deuterated solvents and chelating agents to sharpen peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
